Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate
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Description
Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.243. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate has been explored in the context of synthesizing complex molecules and studying their properties. For instance, the compound plays a role in the synthesis of hydrazones with significant nonlinear optical properties, indicating potential applications in optical devices like limiters and switches due to their efficient optical power limiting behavior at certain wavelengths (Naseema et al., 2010).
Chemical Reactions and Mechanisms
Research into the nitration reactions of methyl substituted compounds provides insights into the chemical behavior and reaction pathways of related molecules. Studies on methyl substituted indole-3-aldehydes and thiophenes under various conditions reveal the complexity of nitration reactions and the formation of different nitro derivatives, offering a deeper understanding of reaction mechanisms and product formation in synthetic chemistry (Settimo & Saettone, 1965); (Suzuki et al., 1981).
Cancer Research and Chemoprevention
Investigations into chemopreventive agents against cancer involve the synthesis and testing of various compounds for their efficacy in preventing or reducing the risk of cancer development. A comprehensive review of candidate cancer chemopreventive agents highlights the significance of chemical compounds in cancer prevention research, discussing their evaluation in animal models and human clinical trials (Boone et al., 1990).
Catalysis and Reaction Facilitation
This compound and related compounds have been studied for their roles in catalyzing specific chemical reactions. For example, research on N-(2-dimethylaminoethyl)acetohydroxamic acid, which incorporates a dimethylamino group, demonstrates its capability to catalyze the hydrolysis of esters faster than acetohydroxamic acid itself, showcasing the potential for chemical facilitation in biochemical processes (Gruhn & Bender, 1975).
Properties
IUPAC Name |
methyl 2-[5-(dimethylamino)-2-nitrophenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-12(2)9-4-5-10(13(15)16)8(6-9)7-11(14)17-3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDGZYHFLOMVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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